Methyl[1-(1-methylcyclopropyl)ethyl]amine

Lipophilicity Drug Design Physicochemical Properties

Methyl[1-(1-methylcyclopropyl)ethyl]amine (CAS 1094550-96-5) is a secondary aliphatic amine belonging to the class of cyclopropane-containing small-molecule building blocks. The compound features a sterically demanding 1-methylcyclopropyl substituent directly adjacent to the secondary amine nitrogen, conferring distinct steric and electronic properties that differentiate it from simpler primary-amine and unsubstituted-cyclopropyl analogs.

Molecular Formula C7H15N
Molecular Weight 113.204
CAS No. 1094550-96-5
Cat. No. B2926568
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl[1-(1-methylcyclopropyl)ethyl]amine
CAS1094550-96-5
Molecular FormulaC7H15N
Molecular Weight113.204
Structural Identifiers
SMILESCC(C1(CC1)C)NC
InChIInChI=1S/C7H15N/c1-6(8-3)7(2)4-5-7/h6,8H,4-5H2,1-3H3
InChIKeyBLISZBYFASHPAB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl[1-(1-methylcyclopropyl)ethyl]amine (CAS 1094550-96-5): A Unique Cyclopropylamine Building Block for Precision Synthesis


Methyl[1-(1-methylcyclopropyl)ethyl]amine (CAS 1094550-96-5) is a secondary aliphatic amine belonging to the class of cyclopropane-containing small-molecule building blocks [1]. The compound features a sterically demanding 1-methylcyclopropyl substituent directly adjacent to the secondary amine nitrogen, conferring distinct steric and electronic properties that differentiate it from simpler primary-amine and unsubstituted-cyclopropyl analogs. This structural architecture is of particular interest in medicinal chemistry programs requiring conformationally constrained amine fragments for kinase inhibitor, LSD1 inhibitor, and GPCR modulator scaffolds [1].

Why Generic Substitution Fails for Methyl[1-(1-methylcyclopropyl)ethyl]amine: The Crucial Impact of N-Methyl and Cyclopropyl Substitution on Physicochemical Properties


Direct substitution of Methyl[1-(1-methylcyclopropyl)ethyl]amine with structurally similar cyclopropylamines—such as the primary amine 1-(1-methylcyclopropyl)ethanamine or the des-methyl analog (1-cyclopropylethyl)(methyl)amine—is scientifically unsound because the N-methyl group and 1-methylcyclopropyl substitution pattern jointly govern the compound's lipophilicity, steric profile, and hydrogen-bonding capability [1][2]. These physicochemical differences translate into altered membrane permeability, metabolic stability, and target-binding conformations when the fragment is incorporated into a bioactive scaffold [2]. The quantitative evidence below demonstrates that even single-atom modifications produce measurable divergence in key molecular descriptors, making blind substitution a source of irreproducible synthesis and assay results.

Quantitative Differentiation Evidence for Methyl[1-(1-methylcyclopropyl)ethyl]amine: Head-to-Head Physicochemical and Structural Comparison with the Closest Analogs


Lipophilicity Differentiation: XLogP3 Comparison with Primary Amine Analog

Methyl[1-(1-methylcyclopropyl)ethyl]amine exhibits a computed XLogP3 of 1.4, which is approximately 0.5 log units higher than the primary amine analog 1-(1-methylcyclopropyl)ethanamine (XLogP3 = 0.9) [1][2]. This difference, derived from the PubChem XLogP3 algorithm (release 2019.06.18/2025.04.14), indicates that N-methylation substantially increases lipophilicity in this cyclopropylethanamine scaffold [1][2].

Lipophilicity Drug Design Physicochemical Properties

Steric and Conformational Differentiation: Rotatable Bond Count and Molecular Size

Methyl[1-(1-methylcyclopropyl)ethyl]amine (MW 113.20 g/mol, 2 rotatable bonds) possesses one additional rotatable bond and approximately 14% higher molecular weight compared to the primary amine analog 1-(1-methylcyclopropyl)ethanamine (MW 99.17 g/mol, 1 rotatable bond) [1][2]. Relative to the des-methyl cyclopropyl comparator (1-cyclopropylethyl)(methyl)amine (MW 99.17 g/mol free base, LogP ~1.0), the target compound gains the 1-methyl substituent on the cyclopropane ring, further increasing steric bulk and lipophilicity [3].

Conformational Analysis Steric Parameters Molecular Design

Secondary Amine Reactivity Advantage in Reductive Amination and Protecting-Group Strategies

As a secondary amine, Methyl[1-(1-methylcyclopropyl)ethyl]amine offers distinct reactivity advantages over the primary amine analog 1-(1-methylcyclopropyl)ethanamine in key synthetic transformations. Secondary amines generally exhibit higher nucleophilicity and improved selectivity in reductive amination reactions, forming tertiary amines in a single step without the risk of dialkylation that complicates primary amine alkylation . The N-methyl group also serves as a permanent protecting element, preventing unwanted derivatization at the nitrogen during multi-step sequences where the primary amine would require orthogonal protection .

Synthetic Chemistry Reductive Amination Amine Reactivity

Chiral Center Presence Enables Stereochemical Diversification

Methyl[1-(1-methylcyclopropyl)ethyl]amine contains a chiral center at the carbon bearing the methylamino group, offering the potential for enantiomerically enriched synthesis [1]. In contrast, the des-methyl cyclopropyl analog (1-cyclopropylethyl)(methyl)amine also possesses a chiral center, but the 1-methylcyclopropyl group in the target compound introduces additional steric asymmetry that can enhance enantioselective recognition in biological systems [1]. U.S. Patent 3,988,464 exemplifies the resolution of closely related 1-(1-methylcyclopropyl-1)ethylamine into its optical antipodes for pharmaceutical applications, validating the significance of this stereocenter [2].

Chiral Building Blocks Stereochemistry Asymmetric Synthesis

Patent-Validated Utility as a Pharmaceutical Intermediate Scaffold

The 1-(1-methylcyclopropyl)ethylamine scaffold—of which Methyl[1-(1-methylcyclopropyl)ethyl]amine is the N-methylated derivative—has been explicitly utilized as a key intermediate in patented pharmaceutical compounds, including oxazoline derivatives claimed for cardiovascular and neuropsychological indications [1]. U.S. Patent 3,988,464 reports the boiling point of the primary amine analog 1-(1-methylcyclopropyl-1)ethylamine as 108–110 °C (atmospheric pressure, nD23 = 1.4310) and demonstrates its incorporation into bioactive molecules via urea formation and cyclization [1]. This precedent establishes the scaffold's viability in medicinal chemistry, while the N-methyl secondary amine variant offers distinct physicochemical properties (XLogP3 = 1.4 vs. primary amine XLogP3 = 0.9) that may improve pharmacokinetic profiles of derived compounds [2].

Pharmaceutical Intermediates Patent Literature Drug Discovery

Optimal Application Scenarios for Methyl[1-(1-methylcyclopropyl)ethyl]amine Based on Quantitative Differentiation Evidence


Fragment-Based Lead Optimization Requiring Enhanced Lipophilicity and Membrane Permeability

When a medicinal chemistry program requires a cyclopropane-containing amine fragment with higher lipophilicity than the primary amine analog, Methyl[1-(1-methylcyclopropyl)ethyl]amine (XLogP3 = 1.4) provides a 0.5 log unit advantage over 1-(1-methylcyclopropyl)ethanamine (XLogP3 = 0.9), potentially improving passive membrane diffusion of the final conjugate [1]. This scenario is particularly relevant for CNS-targeted projects where LogP values in the 1–3 range are desirable for blood-brain barrier penetration.

Multi-Step Synthesis Where Primary Amine Protection is Problematic

The secondary amine functionality of Methyl[1-(1-methylcyclopropyl)ethyl]amine eliminates the need for N-protection during synthetic sequences that would otherwise require orthogonal protection of a primary amine . This streamlines synthetic routes by at least one step, reducing both time and material costs, and is advantageous in parallel synthesis or library production settings where protecting-group manipulation introduces yield losses and purification complexity.

Synthesis of Enantiomerically Enriched Cyclopropane-Containing Bioactive Molecules

For research programs developing single-enantiomer cyclopropane-based therapeutics, the chiral center of Methyl[1-(1-methylcyclopropyl)ethyl]amine provides a stereochemical handle for resolution or asymmetric synthesis, a feature absent in the achiral regioisomer methyl[(1-methylcyclopropyl)methyl]amine [2]. The patent-precedented optical resolution of the closely related 1-(1-methylcyclopropyl)ethylamine scaffold supports the feasibility of accessing enantiopure intermediates [2].

Oxazoline and Heterocycle Synthesis via the 1-Methylcyclopropylethylamine Scaffold

Building on the precedent established in U.S. Patent 3,988,464, where 1-(1-methylcyclopropyl-1)ethylamine was converted into 2-[1-(1-methylcyclopropyl-1)ethylamino]oxazoline, the N-methyl variant Methyl[1-(1-methylcyclopropyl)ethyl]amine can serve as an N-methylated input for analogous heterocycle syntheses, potentially yielding products with altered pharmacokinetic properties compared to the non-methylated series [2]. This application is directly supported by the patent disclosure of the scaffold's utility in cardiovascular and neuropsychological drug candidates.

Quote Request

Request a Quote for Methyl[1-(1-methylcyclopropyl)ethyl]amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.